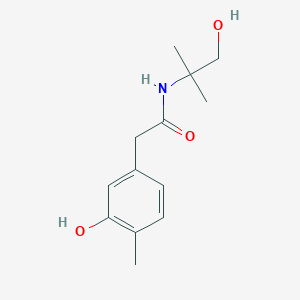
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is an organic compound that belongs to the class of phenylacetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves the reaction of 3-hydroxy-4-methylphenylacetic acid with 1-hydroxy-2-methylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets in the body. The hydroxyl and amide groups may form hydrogen bonds with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application being studied.
相似化合物的比较
Similar Compounds
- 2-(3-hydroxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- 2-(4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- 2-(3-hydroxy-4-methylphenyl)-N-(2-hydroxy-2-methylpropan-2-yl)acetamide
Uniqueness
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
属性
IUPAC Name |
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-4-5-10(6-11(9)16)7-12(17)14-13(2,3)8-15/h4-6,15-16H,7-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJWCYAEVAFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC(C)(C)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![1-[2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-3-methylpyridin-2-one](/img/structure/B6637858.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)
